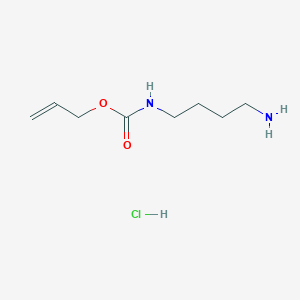

N-Alloc-1,4-butandiamine hydrochloride

Description

BenchChem offers high-quality N-Alloc-1,4-butandiamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Alloc-1,4-butandiamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

prop-2-enyl N-(4-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-7-12-8(11)10-6-4-3-5-9;/h2H,1,3-7,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQBSZVBKDDMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583355 | |

| Record name | Prop-2-en-1-yl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049722-10-2 | |

| Record name | Prop-2-en-1-yl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Alloc-1,4-butanediamine hydrochloride" properties and characteristics

Content Type: Technical Reference & Protocol Guide Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Researchers

Executive Summary

N-Alloc-1,4-butanediamine hydrochloride (CAS: 1049722-10-2) is a specialized heterobifunctional linker and building block used extensively in organic synthesis, particularly in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and complex peptide architectures.[1]

Its primary value lies in the Allyloxycarbonyl (Alloc) protecting group.[2] Unlike Boc (acid-labile) or Fmoc (base-labile) groups, Alloc is removed via palladium-catalyzed allyl transfer. This "orthogonal" stability allows researchers to modify other parts of a molecule (using acids or bases) while keeping the amine on the butanediamine linker protected, only revealing it when specifically triggered by a Pd(0) catalyst.

Chemical & Physical Properties[3][4][5]

The hydrochloride salt form significantly enhances the stability and shelf-life of the mono-protected diamine compared to its free base, which is prone to oxidation and air sensitivity.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | N-Alloc-1,4-butanediamine hydrochloride |

| Synonyms | Allyl N-(4-aminobutyl)carbamate HCl; N-Alloc-putrescine HCl |

| CAS Number | 1049722-10-2 |

| Molecular Formula | C₈H₁₆N₂O₂[1][2][3][4][5] • HCl |

| Molecular Weight | 208.69 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | High: Water, DMSO, Methanol; Low: Dichloromethane, Hexanes |

| Hygroscopicity | Hygroscopic (Store under inert gas) |

| pKa (approx) | ~10.8 (for the free amine terminus) |

| Storage | -20°C, Desiccated, Inert atmosphere (Ar/N₂) |

Synthesis & Manufacturing Logic

The synthesis of mono-protected diamines presents a statistical challenge: reacting a diamine with a protecting group reagent often yields a mixture of unreacted diamine, mono-protected product, and bis-protected byproduct.

Mechanistic Synthesis Workflow

To maximize the yield of the mono-Alloc species, the reaction kinetics are manipulated by using a large excess of the diamine (Putrescine) relative to the electrophile (Allyl chloroformate or Diallyl carbonate).

DOT Diagram 1: Synthesis & Purification Logic

Caption: Statistical synthesis strategy using stoichiometric excess to favor mono-protection, followed by pH-dependent purification.

Applications in Drug Development[4][8]

Orthogonal Protection in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), N-Alloc-1,4-butanediamine is used to introduce a "spacer" or a handle for late-stage functionalization.

-

Scenario: You are building a peptide chain using Fmoc chemistry. You need to attach a fluorophore or a drug payload to a specific side chain after the peptide is fully assembled but before it is cleaved from the resin.

-

Solution: Incorporate N-Alloc-1,4-butanediamine. The Alloc group survives the repetitive piperidine washes (Fmoc removal). Once the peptide is built, you use Pd(PPh₃)₄ to remove only the Alloc group, exposing the amine for conjugation, while the rest of the peptide remains protected.

Linker Chemistry (ADCs)

The 4-carbon chain (putrescine backbone) provides optimal steric distance between a cytotoxic payload and a monoclonal antibody. The Alloc group allows the linker to be synthesized and purified before the sensitive coupling to the drug payload occurs.

Experimental Protocol: Alloc Deprotection

Critical Note: This is the most technically demanding aspect of using this compound. The Alloc group is removed using Palladium(0).[2][6][7] This reaction is air-sensitive and requires a "scavenger" to prevent the allyl group from re-reacting with the newly liberated amine.

Reagents Required[2][5][6][9][10][11][12]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger: Phenylsilane (PhSiH₃) or Morpholine/Borane-Dimethylamine complex.[6]

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF (degassed).

Step-by-Step Methodology

-

Preparation: Dissolve the Alloc-protected substrate in anhydrous DCM under Argon/Nitrogen.

-

Scavenger Addition: Add Phenylsilane (10–20 equivalents).

-

Why? Phenylsilane acts as a hydride donor.[8] It reacts with the

-allyl palladium complex to form propene (gas), permanently removing the allyl group. Without this, the allyl cation can alkylate the amine you just deprotected.

-

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.1 – 0.2 equivalents). The solution typically turns yellow/orange.

-

Reaction: Stir at Room Temperature for 30–60 minutes.

-

Monitoring: Monitor via LC-MS.[7] The mass should decrease by 84 Da (loss of C₄H₄O₂).

-

-

Workup: Precipitate the product or wash the resin (if SPPS) with DCM, then DMF, then sodium diethyldithiocarbamate (to remove Pd traces).

DOT Diagram 2: Pd-Catalyzed Deprotection Mechanism

Caption: Tsuji-Trost allylation mechanism utilizing silane scavengers to drive irreversible deprotection.

Handling and Stability Guidelines

-

Hygroscopicity: As a hydrochloride salt, the compound will absorb atmospheric moisture, leading to hydrolysis or difficulty in weighing. Always handle in a desiccated environment or allow the container to reach room temperature before opening to prevent condensation.

-

Incompatibility: Avoid strong oxidizing agents.[3] While the Alloc group is stable to mild acid/base, the free amine side (if deprotected) reacts rapidly with CO₂ in the air to form carbamates; keep protected until use.

References

-

Santa Cruz Biotechnology. N-Alloc-1,4-butandiamine hydrochloride Product Data Sheet. Retrieved from

-

Thieriet, N., et al. (2025). Alloc Protecting Group Removal Protocol. Solid-Phase Peptide Synthesis Guides. Retrieved from

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Gomez-Martinez, M., et al. (2025). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. ResearchGate. Retrieved from

-

Sigma-Aldrich. N-Boc-1,4-butanediamine Properties (Comparative Data). Retrieved from

Sources

"N-Alloc-1,4-diaminobutane hydrochloride" CAS number 1049722-10-2

A Strategic Orthogonal Building Block for Polyamine & Peptidomimetic Synthesis

Executive Summary

N-Alloc-1,4-diaminobutane hydrochloride (CAS 1049722-10-2) represents a critical class of mono-protected polyamines essential for high-fidelity organic synthesis. Unlike symmetrical diamines, this compound possesses a "masked" terminus protected by the Allyloxycarbonyl (Alloc) group, enabling site-selective functionalization.

Its primary utility lies in its orthogonality .[1] The Alloc group is stable under acidic conditions (which remove Boc) and basic conditions (which remove Fmoc), creating a "third dimension" of chemical protection. This allows researchers to synthesize complex polyamine conjugates, dendrimers, and peptide linkers with precise control over chain elongation and branching.

Chemical Specifications & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | N-Alloc-1,4-diaminobutane hydrochloride |

| Synonyms | Allyl N-(4-aminobutyl)carbamate HCl; Alloc-putrescine HCl |

| CAS Number | 1049722-10-2 |

| Molecular Formula | C₈H₁₆N₂O₂[2][3][4] · HCl |

| Molecular Weight | 208.69 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol |

| Storage | -20°C; Hygroscopic (Store under inert gas recommended) |

| Purity Grade | Typically >95% (HPLC/NMR) for research applications |

Strategic Utility: The Orthogonal Advantage

In complex synthesis, particularly Solid-Phase Peptide Synthesis (SPPS) and polyamine drug design, managing multiple reactive amine sites is the primary challenge. N-Alloc-1,4-diaminobutane resolves this by offering a protecting group that is immune to the standard deprotection cocktails.

The "Third Dimension" of Protection

Most synthetic schemes rely on a binary axis: Acid-labile (Boc/tBu) and Base-labile (Fmoc). The Alloc group introduces a third axis—Palladium-labile .

-

Stability: The Alloc group remains intact during TFA treatment (Boc removal) and Piperidine treatment (Fmoc removal).

-

Lability: It is cleaved exclusively by Palladium(0) catalysts in the presence of a scavenger, under neutral conditions.

Visualization: Orthogonal Protection Strategy

The following diagram illustrates how N-Alloc-1,4-diaminobutane fits into a multi-step synthesis workflow, allowing for selective derivatization.

Figure 1: The Orthogonal Triad. The Alloc group provides stability against standard acid/base cycles, enabling selective manipulation of the diamine scaffold.

Mechanistic Insight: Palladium-Catalyzed Deprotection

The removal of the Alloc group is not a simple hydrolysis; it is a catalytic cycle involving oxidative addition and π-allyl complex formation.[5] Understanding this mechanism is crucial for troubleshooting low yields, which often result from "allyl scrambling" (where the allyl group transfers back to a nucleophile on the molecule).

The Scavenger Necessity: To drive the reaction to completion and prevent side reactions, a scavenger must be present to accept the allyl carbocation.

-

Classic Scavenger: Morpholine or Dimedone.[5]

-

Modern Standard: Phenylsilane (PhSiH₃).[5] It is odorless, highly efficient, and reduces the π-allyl complex to propene gas, which escapes the system, driving equilibrium forward.

Visualization: Alloc Deprotection Cycle

Figure 2: The Pd(0) Catalytic Cycle.[5] The scavenger (Phenylsilane) intercepts the allyl group, regenerating the catalyst and releasing the free amine.

Experimental Protocols

Protocol A: General Coupling (Amide Bond Formation)

Use this protocol to attach N-Alloc-1,4-diaminobutane to a carboxylic acid (e.g., on a peptide resin or small molecule).

Reagents:

-

Carboxylic Acid Component (1.0 eq)

-

N-Alloc-1,4-diaminobutane HCl (1.2 eq)

-

HATU or PyBOP (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF or NMP (Anhydrous)

Procedure:

-

Activation: Dissolve the carboxylic acid and HATU in DMF. Add 1.0 eq of DIPEA and stir for 2 minutes to activate the acid.

-

Neutralization: In a separate vial, dissolve N-Alloc-1,4-diaminobutane HCl in DMF with 2.0 eq of DIPEA. (Crucial: The HCl salt must be neutralized to the free amine for coupling).

-

Coupling: Add the amine solution to the activated acid mixture.

-

Incubation: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with ethyl acetate, wash with 5% NaHCO₃, 1M HCl (briefly, Alloc is stable), and brine. Dry over Na₂SO₄.

Protocol B: Alloc Deprotection (The Phenylsilane Method)

High-fidelity removal of the Alloc group.

Reagents:

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.1 – 0.2 eq)

-

Phenylsilane (PhSiH₃) (10 – 20 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Dissolve the Alloc-protected substrate in anhydrous DCM.

-

Scavenger Addition: Add Phenylsilane (20 eq). Stir for 1 minute.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.1 eq). Note: The solution typically turns yellow/orange.

-

Reaction: Stir under inert atmosphere (Nitrogen/Argon) for 30–60 minutes.

-

Monitoring: Check for the disappearance of the starting material via LC-MS.

-

Purification:

-

For Solid Phase: Wash resin extensively with DCM, then DMF, then Sodium Diethyldithiocarbamate solution (0.02 M in DMF) to remove Palladium traces (which appear as black precipitates).

-

For Solution Phase: Evaporate solvent. The challenge is separating the amine from Pd byproducts. A silica gel column or an SCX (Strong Cation Exchange) cartridge is recommended to capture the free amine.

-

Applications in Drug Development[1][4][6]

-

Polyamine Analog Synthesis: N-Alloc-1,4-diaminobutane is the precursor for synthesizing Spermidine and Spermine analogs. By coupling the free amine end to a propylamine donor and then deprotecting the Alloc group to repeat the process, researchers can build defined polyamine chains used in ion channel blocking or DNA compaction studies.

-

Linker Chemistry (ADCs): In Antibody-Drug Conjugates (ADCs), the diamine spacer affects hydrophobicity and cleavage rates. This compound allows the installation of a C4 spacer with one end attached to the cytotoxic payload and the other (Alloc-protected) reserved for late-stage attachment to the antibody linker.

-

Peptidomimetics: Used to introduce a "lysine-like" side chain but with a different chain length (4 carbons vs. lysine's 4 carbons, but derived from putrescine backbone logic in backbone modification), or to create urea-linked peptide dimers.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Hygroscopic Nature: The hydrochloride salt absorbs moisture. Weigh quickly or in a dry box. Moisture can quench the anionic intermediates in sensitive coupling reactions, though it does not affect the Alloc stability itself.

-

Palladium Toxicity: When used in drug synthesis, rigorous removal of Pd residues (using dithiocarbamate washes or metal scavengers) is required to meet ICH guidelines.

References

-

Chemical Identity & Specifications

-

Alloc Deprotection Mechanisms & Protocols

-

Applications in Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE | CAS#:33545-98-1 | Chemsrc [chemsrc.com]

- 3. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. apexbt.com [apexbt.com]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

An In-Depth Technical Guide to the Synthesis and Purification of N-Alloc-1,4-Butanediamine Hydrochloride

Foreword: The Strategic Importance of Mono-Protected Diamines

In the landscape of modern pharmaceutical and materials science research, symmetrical diamines are fundamental building blocks. Their utility, however, is often unlocked through selective monofunctionalization, a non-trivial synthetic challenge. The ability to orthogonally protect one of two equivalent primary amine functionalities opens a gateway to complex molecular architectures, including polyamines, peptidomimetics, and functionalized linkers for drug delivery systems. This guide focuses on a specific yet versatile building block: N-Alloc-1,4-butanediamine hydrochloride. The allyloxycarbonyl (Alloc) protecting group is of particular interest due to its stability under a range of conditions and its selective removal via palladium catalysis, offering a distinct advantage in multi-step synthetic campaigns where other protecting groups like Boc or Cbz may be unsuitable.[1] This document provides a comprehensive, field-proven guide to the synthesis, purification, and characterization of N-Alloc-1,4-butanediamine hydrochloride, designed for researchers and professionals in drug development and chemical synthesis.

Foundational Principles: Achieving Selective Mono-Protection

The primary challenge in the synthesis of N-Alloc-1,4-butanediamine lies in preventing the formation of the di-protected byproduct. Given that both primary amine groups in 1,4-butanediamine (putrescine) possess nearly identical reactivity, statistical distribution would favor a mixture of mono- and di-substituted products. To circumvent this, several strategies can be employed. The most common and effective approach, analogous to the widely published mono-Boc protection of diamines, involves using a significant excess of the diamine relative to the protecting agent (allyl chloroformate).[2][3] This ensures that the protecting agent is more likely to encounter an unprotected diamine molecule than a mono-protected one.

An alternative and often more efficient strategy involves the in-situ differentiation of the two amine groups by mono-protonation.[4][5] By adding one equivalent of a strong acid, such as hydrochloric acid, one of the amine groups is protonated to form an ammonium salt. This deactivates it towards nucleophilic attack on the electrophilic protecting agent, leaving the other amine group free to react. This guide will detail a protocol based on the more direct approach of using an excess of the diamine, as it avoids the complexities of precise mono-protonation and subsequent neutralization steps.

Synthesis of N-Alloc-1,4-butanediamine: A Step-by-Step Protocol

This section outlines a detailed experimental procedure for the synthesis of N-Alloc-1,4-butanediamine. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,4-Butanediamine | Reagent Grade, ≥99% | Sigma-Aldrich, et al. | Should be stored under nitrogen to prevent degradation. |

| Allyl Chloroformate | Reagent Grade, ≥97% | Sigma-Aldrich, et al. | Highly reactive and corrosive; handle with care in a fume hood.[6] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Should be dry to prevent hydrolysis of allyl chloroformate. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Various | For aqueous workup. |

| Brine (Saturated NaCl) | - | In-house preparation | For aqueous workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Various | For drying the organic phase. |

Reaction Setup and Procedure

Reaction Scheme:

Sources

Technical Guide: Solubility Profile & Handling of N-Alloc-1,4-butanediamine Hydrochloride

Executive Summary

N-Alloc-1,4-butanediamine hydrochloride (CAS: 1049722-10-2) is a critical bifunctional linker used in chemical biology, proteomics, and solid-phase peptide synthesis (SPPS). Its structural duality—possessing a lipophilic Allyloxycarbonyl (Alloc) protecting group and a highly polar primary amine hydrochloride salt—creates a distinct "amphiphilic salt" solubility profile.

For researchers, this molecule presents a common challenge: it is too polar for standard organic extraction solvents (DCM, Et2O) but often requires anhydrous organic conditions for downstream coupling reactions. This guide provides the solubility landscape, field-proven dissolution protocols, and purification strategies to navigate these conflicting physicochemical properties.

Physicochemical Profile

| Property | Detail |

| Systematic Name | N-Allyloxycarbonyl-1,4-diaminobutane hydrochloride |

| CAS Number | 1049722-10-2 |

| Formula | |

| Molecular Weight | 208.69 g/mol |

| Structural Features | Tail: Hydrophobic Alloc carbamate (soluble in organics)Head: Ionic Primary Amine HCl (soluble in water/polar protics) |

| Appearance | White to off-white crystalline solid (hygroscopic) |

The "Janus" Effect

The solubility of this compound is dominated by the chloride counterion . While the Alloc chain suggests solubility in dichloromethane (DCM) or ethyl acetate, the lattice energy of the ammonium chloride salt anchors the molecule in the solid phase in non-polar media. Successful handling requires breaking this lattice energy using high-dielectric solvents or neutralizing the salt.

Solubility Landscape

The following data categorizes solvent compatibility based on the HCl salt form .

Solubility Matrix (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Operational Insight |

| Polar Protic | Water | High (>50 mg/mL) | Excellent for stock solutions; unsuitable for moisture-sensitive couplings. |

| Methanol (MeOH) | High | Best choice for transferring the solid; easily removed by rotary evaporation. | |

| Ethanol (EtOH) | Moderate | Soluble, but dissolution may require mild warming (30-40°C). | |

| Polar Aprotic | DMSO | High | Ideal for biological assays; difficult to remove downstream. |

| DMF | High | Preferred solvent for peptide coupling reactions (e.g., HATU/HBTU chemistry). | |

| Acetonitrile (MeCN) | Low | Often forms a suspension; requires water or MeOH co-solvent. | |

| Chlorinated | Dichloromethane (DCM) | Insoluble/Sparingly | Critical Trap: The salt will NOT dissolve in pure DCM. It forms a suspension. Requires free-basing (see Protocol B). |

| Chloroform | Insoluble | Similar behavior to DCM. | |

| Non-Polar | Ethyl Acetate | Insoluble | Excellent anti-solvent for precipitation purification. |

| Diethyl Ether | Insoluble | Excellent anti-solvent for washing precipitates. | |

| Hexanes/Toluene | Insoluble | Strictly non-interacting. |

Visualized Workflows

Diagram 1: Solvent Selection Logic

This decision tree guides the researcher to the correct solvent system based on the intended application.

Caption: Decision matrix for selecting the optimal solvent system based on experimental constraints.

Experimental Protocols

Protocol A: Reliable Dissolution for Coupling Reactions

Context: Standard peptide coupling (e.g., reacting the free amine with an activated carboxylic acid) in a polar aprotic environment.

-

Weighing: Weigh the N-Alloc-1,4-butanediamine HCl directly into the reaction vessel. Note: The salt is hygroscopic; minimize air exposure.

-

Solvent Addition: Add Anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) to a concentration of 0.1M – 0.5M.

-

Observation: The solid may not dissolve immediately.[1]

-

-

Activation (In Situ Neutralization): Add a tertiary amine base (e.g., DIPEA or NMM ) at 1.1 – 1.5 equivalents relative to the HCl salt.

-

Reaction: Proceed with adding the activated carboxylic acid/coupling reagent.

Protocol B: Biphasic Free-Basing (Switching to DCM)

Context: When the reaction must be performed in DCM (e.g., using highly reactive acid chlorides or isocyanates sensitive to DMF).

-

Dissolution: Dissolve the HCl salt in a minimal volume of 1M NaOH or Saturated Na2CO3 (aqueous).

-

Extraction: Add an equal volume of DCM . Shake vigorously.

-

Separation: Collect the organic (DCM) layer. Repeat extraction 2x.

-

Drying: Dry the combined DCM layers over anhydrous

or -

Usage: Filter and use the DCM solution immediately. Warning: Free aliphatic amines can absorb CO2 from air to form carbamates; handle under inert gas.

Protocol C: Purification via Anti-Solvent Precipitation

Context: Isolating the pure HCl salt after synthesis or cleaning up a crude batch.

-

Primary Solvation: Dissolve the crude solid in the minimum amount of Methanol (MeOH) at room temperature.

-

Filtration: Filter off any insoluble mechanical impurities.

-

Precipitation: While stirring rapidly, slowly add 10 volumes of Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc) .

-

Observation: A white precipitate should form immediately.

-

-

Collection: Filter the solid (sintered glass funnel) and wash with cold Ether.

-

Drying: Vacuum dry to remove trace solvents.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| "Gummy" Oil instead of Solid | Presence of residual DMF or water preventing crystallization. | Dissolve "gum" in MeOH, re-evaporate to dryness (azeotrope), then repeat Protocol C using Diisopropyl Ether (slower crash) instead of Diethyl Ether. |

| Incomplete Dissolution in DMF | Saturation or "aging" of the salt. | Sonication for 5-10 minutes is highly effective. Ensure DIPEA is added to assist solubility. |

| Low Yield in DCM Extraction | Incomplete deprotonation. | Ensure the aqueous phase pH is >10. Use Chloroform/Isopropanol (3:1) instead of pure DCM for better extraction efficiency of polar amines. |

References

-

Santa Cruz Biotechnology. N-Alloc-1,4-butandiamine hydrochloride (CAS 1049722-10-2) Product Data Sheet.[7] Retrieved from

-

Thermo Scientific Chemicals. N-Boc-1,4-diaminobutane Synthesis and Solubility Data. (Analogous structural behavior). Retrieved from

-

Sigma-Aldrich. 1,4-Diaminobutane dihydrochloride Solubility & Handling. Retrieved from

-

Royal Society of Chemistry. Diamines as switchable-hydrophilicity solvents. (Discusses phase behavior of diamine salts). RSC Advances, 2018.[8] Retrieved from

Sources

- 1. chemos.de [chemos.de]

- 2. selleckchem.com [selleckchem.com]

- 3. reddit.com [reddit.com]

- 4. fishersci.com [fishersci.com]

- 5. US8999680B2 - Preparation of 1,4-diaminobutane - Google Patents [patents.google.com]

- 6. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

The Strategic Advantage of Orthogonality: A Deep Dive into the Alloc Protecting Group for Diamine Synthesis

An In-Depth Technical Guide

Executive Summary: In the intricate landscape of multi-step organic synthesis, particularly in peptide chemistry and drug development, the ability to selectively deprotect one functional group while others remain intact is paramount. This principle, known as orthogonality, allows for precise molecular construction. This guide provides an in-depth analysis of the allyloxycarbonyl (Alloc) protecting group, a cornerstone for the selective protection of diamines. We will explore the mechanistic underpinnings of its introduction and, most critically, its unique palladium-catalyzed removal, which grants it near-perfect orthogonality to common acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. This paper details field-proven protocols, discusses the causality behind key experimental choices, and presents a framework for leveraging the Alloc group's distinct reactivity profile to streamline complex synthetic routes.

The Principle of Orthogonal Protection

In the synthesis of complex molecules containing multiple reactive sites, such as diamines, polyamines, or amino acids, it is often necessary to temporarily block, or "protect," one or more of these sites to prevent unwanted side reactions. A protecting group is a molecular framework that reversibly masks a functional group. The true power in modern synthesis, however, comes from using a suite of orthogonal protecting groups.

Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other because they rely on entirely different cleavage mechanisms. For instance, the tert-butyloxycarbonyl (Boc) group is cleaved by strong acid, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is removed by a base (typically piperidine). The allyloxycarbonyl (Alloc) group introduces a third, distinct deprotection strategy: transition-metal catalysis. This three-pronged system allows chemists to unveil specific reactive sites in any desired sequence, a critical capability for building complex architectures.

The Alloc Group: A Unique Tool for Amine Protection

The Alloc group is an ester of carbamic acid and allyl alcohol. Its utility stems not from its installation, which is a standard acylation, but from its unique and exceptionally mild cleavage conditions.

Mechanism of Protection

The introduction of the Alloc group onto an amine is typically achieved by reacting the amine with allyl chloroformate (Alloc-Cl) under basic conditions. The amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of Alloc-Cl, with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) serving to neutralize the HCl byproduct.

Figure 1: General workflow for the protection of an amine with Alloc-Cl.

Mechanism of Deprotection: The Palladium π-Allyl Pathway

The defining feature of the Alloc group is its cleavage via palladium(0)-catalyzed allylic substitution. This process is highly specific and occurs under neutral conditions, leaving acid- and base-labile groups untouched.

The mechanism proceeds through several key steps:

-

Oxidative Addition: A palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the double bond of the allyl group and inserts itself into the carbon-oxygen bond. This forms a palladium(II) π-allyl complex.

-

Decarboxylation: The resulting intermediate is unstable and rapidly loses carbon dioxide to yield a carbamate anion.

-

Protonation & Scavenger Attack: The carbamate anion is protonated by a proton source in the mixture to release the free amine. Concurrently, an "allyl scavenger" (a soft nucleophile) attacks the π-allyl complex, regenerating the Pd(0) catalyst and forming a stable allylated scavenger byproduct.

Common scavengers include morpholine, dimedone, N,N'-dimethylbarbituric acid (NDMBA), and tributyltin hydride. The choice of scavenger is critical; it must efficiently trap the allyl cation to prevent side reactions, such as re-allylation of the newly deprotected amine.

Advanced Polyamine Architectures: The Strategic Role of N-Alloc-1,4-butanediamine

Topic: Role of "N-Alloc-1,4-butanediamine" in Polyamine Research Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

In the precise architecture of polyamine-based therapeutics and probes, symmetry is often the enemy. Natural polyamines like putrescine (1,4-butanediamine) are symmetric, posing a significant challenge when researchers attempt to functionalize just one terminus. N-Alloc-1,4-butanediamine (mono-N-allyloxycarbonyl-putrescine) serves as the critical "symmetry breaker" in this field.

This guide details the utility of the Alloc (Allyloxycarbonyl) protecting group strategy, specifically applied to putrescine. By leveraging the orthogonality of Alloc against standard Boc (acid-labile) and Fmoc (base-labile) groups, researchers can synthesize complex, asymmetric polyamine conjugates, spider toxin analogues, and photoaffinity probes with high fidelity.

The Chemical Logic: The Orthogonality Triad

The primary value of N-Alloc-1,4-butanediamine lies in its orthogonality . In complex synthesis, particularly Solid-Phase Polyamine Synthesis (SPPS), you often need three distinct levels of protection to control chain elongation, branching, and final cleavage.

-

Boc (tert-butyloxycarbonyl): Removed by TFA (Acid).

-

Fmoc (9-fluorenylmethyloxycarbonyl): Removed by Piperidine (Base).

-

Alloc (Allyloxycarbonyl): Removed by Pd(0) catalysis (Neutral).

N-Alloc-1,4-butanediamine allows the introduction of a putrescine unit where one amine is permanently protected (until specific Pd-cleavage), while the other is free to react (e.g., with an activated resin or another amino acid). This is indispensable for synthesizing branched polyamines or polyamine-drug conjugates .

Visualization: The Orthogonality Map

The following diagram illustrates the chemical stability of N-Alloc-1,4-butanediamine compared to other common derivatives.

Caption: Figure 1. Orthogonal stability profile of the Alloc group. It survives conditions that cleave Boc and Fmoc, enabling selective unmasking.

Synthesis & Characterization

Commercially available N-Alloc-1,4-butanediamine can be expensive or impure. For large-scale applications, in-house synthesis is often preferred. The challenge is avoiding the bis-protected byproduct.

Protocol: Statistical Synthesis of N-Alloc-1,4-butanediamine

Objective: Selectively mono-protect 1,4-butanediamine. Causality: We use a significant excess of diamine to statistically favor the mono-substitution. The unreacted diamine is easily removed due to its high water solubility.

Reagents:

-

1,4-Butanediamine (Putrescine) – 5.0 equivalents

-

Allyl Chloroformate (Alloc-Cl) – 1.0 equivalent

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Step-by-Step Workflow:

-

Preparation: Dissolve 1,4-butanediamine (50 mmol) and TEA (10 mmol) in anhydrous DCM (100 mL) at 0°C.

-

Addition: Add Alloc-Cl (10 mmol) dropwise over 60 minutes. Note: Slow addition is critical to maintain local excess of amine.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Workup (The Critical Step):

-

Wash the organic layer with water (3 x 50 mL).

-

Why? The excess free diamine partitions into the water. The mono-protected species (more lipophilic) stays in DCM. The bis-protected species also stays in DCM but is minimized by the stoichiometry.

-

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH:NH4OH gradient).

Yield Expectations:

| Species | Stoichiometry Used | Typical Yield |

|---|---|---|

| Mono-Alloc | 1:1 (Alloc:Diamine) | 30-40% |

| Mono-Alloc | 1:5 (Alloc:Diamine) | 65-75% |

| Bis-Alloc | 1:5 (Alloc:Diamine) | <10% |

Strategic Application: Solid-Phase Polyamine Synthesis (SPPS)

The most powerful application of N-Alloc-1,4-butanediamine is in the construction of Philanthotoxin analogues or Polyamine-Peptide Conjugates .

In a typical SPPS cycle, the Alloc group serves as a temporary mask for the secondary amine or the distal primary amine, allowing the backbone to be built without uncontrolled branching.

Workflow: The Alloc-SPPS Cycle

-

Loading: Attach the first amino acid or linker to the resin (e.g., Trityl resin).

-

Coupling: React resin-bound acid with N-Alloc-1,4-butanediamine (using HATU/DIPEA).

-

Result: Resin-Linker-Putrescine-NH-Alloc.

-

-

Functionalization (Optional): If the putrescine has a secondary amine (e.g., in spermidine synthesis), it can be acylated here if orthogonal protection was used.

-

Alloc Deprotection: Remove the Alloc group to reveal the primary amine for the next coupling.

Visualization: SPPS Decision Tree

Caption: Figure 2. Decision tree for incorporating N-Alloc-1,4-butanediamine into solid-phase workflows.

Master Protocol: Palladium-Catalyzed Alloc Deprotection

This is the most technically demanding step. Incomplete deprotection or "scavenger fouling" are common failure modes.

The Mechanism:

Pd(0) complexes with the allyl group to form a

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Scavenger: Phenylsilane (PhSiH3) or Dimedone.

-

Solvent: Anhydrous DCM.

Protocol:

-

Inert Atmosphere: This reaction must be performed under Argon/Nitrogen. Oxygen oxidizes Pd(0) to Pd(II), killing the catalyst.

-

Preparation: Swell the resin (if SPPS) in DCM for 20 mins.

-

Reaction Cocktail:

-

Dissolve Pd(PPh3)4 (0.1 - 0.2 eq) and Phenylsilane (10 - 20 eq) in DCM.

-

Tip: Phenylsilane is superior to tributyltin hydride (toxic) or morpholine (slower) for solid phase.

-

-

Execution: Add cocktail to resin. Shake gently for 30 minutes.

-

Repetition: Drain and repeat the process with fresh cocktail. (2 x 30 min is standard).

-

Wash: Extensive washing with DCM, then DMF, then Sodium Diethyldithiocarbamate (0.02 M in DMF).

-

Why Dithiocarbamate? It chelates and removes residual Palladium from the resin, which otherwise turns the resin black and interferes with future steps.

-

References

-

Perron, V., et al. (2009).[1][2][3] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[1][3] Synthesis, 2009(02), 283-289. Link

- Context: Establishes protocols for selective Alloc protection.

-

Verma, A., & Ganesan, A. (2000). "Solid-phase synthesis of fumiquinazoline alkaloids." Journal of Combinatorial Chemistry. Link

- Context: Demonstrates the use of Alloc in complex solid-phase n

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5] Chemical Reviews, 109(6), 2455–2504. Link

- Context: The authoritative review on orthogonality, including Alloc/Pd deprotection mechanisms.

-

Phanstiel, O., et al. (2000). "Synthesis of polyamine-anthracene conjugates and their DNA-binding properties." Journal of Organic Chemistry. Link

- Context: Example of polyamine conjugate synthesis requiring differential protection.

Sources

- 1. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

Methodological & Application

Application Note: Palladium-Catalyzed Deprotection of N-Alloc-1,4-Butanediamine

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed deprotection of N-allyloxycarbonyl (Alloc) protected 1,4-butanediamine. The Alloc group is an invaluable tool in multi-step organic synthesis, particularly in peptide and medicinal chemistry, due to its orthogonality with common amine protecting groups like Boc and Fmoc.[1][2] Its removal under mild, neutral conditions using a palladium(0) catalyst preserves sensitive functional groups elsewhere in the molecule.[3] This document outlines the underlying catalytic mechanism, offers a robust, step-by-step experimental protocol, presents a guide for troubleshooting and optimization, and includes detailed visualizations to clarify the process for researchers, scientists, and drug development professionals.

Introduction and Significance

The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group for amines that has gained significant traction in complex molecular synthesis.[3] Its key advantage lies in its unique deprotection pathway, which is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This orthogonality is critical for synthetic strategies requiring selective deprotection of one amine in the presence of others, a common scenario in the synthesis of polyamines, branched peptides, and other complex architectures.[1][2]

The deprotection is achieved via a palladium(0)-catalyzed reaction, a process known for its mildness and high efficiency.[2] The reaction proceeds under neutral conditions, typically at room temperature, thus preventing the degradation of sensitive functionalities that are intolerant to harsh acidic or basic treatments. This application note focuses specifically on the deprotection of a mono-Alloc-protected 1,4-butanediamine, a common building block in drug discovery and materials science.

The Catalytic Mechanism: A Step-by-Step View

The palladium-catalyzed deprotection of an Alloc-amine is a classic example of a Tsuji-Trost allylation reaction operating in reverse.[1] The process is a catalytic cycle that involves the formation of a π-allyl palladium complex and requires a nucleophilic "scavenger" to regenerate the active Pd(0) catalyst.[3]

The key steps are:

-

Ligand Dissociation & Oxidative Addition : The pre-catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], first dissociates its phosphine ligands in solution to form a more reactive 14-electron species, Pd(PPh₃)₂. This active catalyst coordinates to the double bond of the allyl group.[1] Oxidative addition then occurs, where the Pd(0) inserts into the carbon-oxygen bond, cleaving the carbamate and forming a cationic π-allyl-Pd(II) complex.[1][3]

-

Decarboxylation : The resulting carbamate anion is unstable and spontaneously loses carbon dioxide (CO₂) to liberate the free amine.[3]

-

Nucleophilic Attack & Catalyst Regeneration : A crucial component, the allyl scavenger, attacks the π-allyl ligand on the palladium complex.[3][4] This transfers the allyl group to the scavenger and, in doing so, reduces Pd(II) back to the active Pd(0) state, allowing the catalytic cycle to continue.[3]

The presence of a scavenger is non-negotiable. Without it, the liberated and nucleophilic amine could attack the π-allyl-Pd(II) complex, leading to undesired N-allylation of the product and stalling the catalytic cycle.[3][4]

Caption: The catalytic cycle of palladium-mediated Alloc deprotection.

Experimental Protocol

This protocol is designed for a standard 0.25 mmol scale reaction. Adjustments may be necessary based on the specific substrate and available equipment.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (0.25 mmol scale) | Equivalents | Notes |

| N-Alloc-1,4-butanediamine | C₈H₁₆N₂O₂ | 172.22 | 43.1 mg | 1.0 | Substrate |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 28.9 mg | 0.1 (10 mol%) | Catalyst, bright yellow solid. Handle under inert gas. |

| Phenylsilane | C₆H₈Si | 108.22 | 0.19 mL (1.5 mmol) | 6.0 | Scavenger, clear liquid. Use fresh. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 5.0 mL | - | Anhydrous, reaction solvent. |

Step-by-Step Procedure

-

Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Alloc-1,4-butanediamine (43.1 mg, 0.25 mmol).

-

Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Solvent Addition : Add anhydrous dichloromethane (DCM, 5.0 mL) via syringe. Stir the mixture at room temperature until the substrate is fully dissolved.

-

Scavenger Addition : Add phenylsilane (0.19 mL, 1.5 mmol) to the stirred solution via syringe.[3] Phenylsilane is a common and effective scavenger for this transformation.[2][3]

-

Catalyst Addition : In a single portion, add tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol). The bright yellow color of the catalyst should be apparent. The reaction is typically performed at room temperature.[3]

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction is complete within 30-60 minutes.[2]

-

TLC System : 10% Methanol in DCM with 1% NH₄OH.

-

Visualization : Stain with ninhydrin solution and heat. The appearance of a new, lower Rf spot (the free amine) and disappearance of the starting material indicates reaction completion.

-

-

Work-up :

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

The crude residue will contain the product, palladium byproducts, and excess scavenger. Purification is required.

-

-

Purification :

-

Purify the crude material via column chromatography on silica gel.

-

Eluent System : A gradient of 0% to 10% Methanol in DCM, with a constant 1% triethylamine (TEA) or NH₄OH mixed in to prevent the amine product from streaking on the acidic silica gel.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the deprotected 1,4-butanediamine as a clear oil or low-melting solid.

-

Palladium Removal : If residual palladium is a concern for downstream applications, the crude product can be passed through a pad of celite or treated with a specialized palladium scavenger resin before final purification.[2][5]

-

Caption: Experimental workflow for Alloc deprotection.

Optimization and Troubleshooting

Even robust protocols can encounter issues. The choice of scavenger and catalyst condition are the most critical variables.[2]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete or Slow Reaction | 1. Deactivated/Oxidized Pd(0) catalyst.[2]2. Insufficient scavenger.[2]3. Steric hindrance around the Alloc group.[2] | 1. Use fresh, high-quality catalyst. Ensure the reaction is run under a strict inert atmosphere.2. Increase the equivalents of scavenger (e.g., to 10-20 eq.).3. Increase reaction time or gently warm the reaction (e.g., to 30-40 °C). Consider repeating the deprotection cycle.[2] |

| Formation of N-Allyl Byproduct | Insufficient trapping of the π-allyl intermediate. The liberated amine is re-alkylating.[4] | This is the primary role of the scavenger. Ensure an adequate amount of a highly effective scavenger is used. For secondary amines, amine-borane complexes like Me₂NH·BH₃ can be superior to phenylsilane.[4][6] |

| Difficult Purification | Co-elution of product with scavenger byproducts or triphenylphosphine oxide. | For phenylsilane, byproducts are often non-polar and can be separated. If using amine-based scavengers (e.g., morpholine), an acidic wash during work-up can help remove them. Ensure the column is not overloaded. |

| Residual Palladium in Product | Strong adsorption of palladium species to the amine product.[2] | After the reaction, wash the organic layer with a solution of a chelating agent like sodium diethyldithiocarbamate.[7] Alternatively, use a commercial palladium scavenger resin or carbon adsorbent post-chromatography.[5] |

Safety Precautions

-

Palladium Catalysts : Palladium compounds can be toxic and are irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Phenylsilane : Phenylsilane is flammable and can react with moisture. Handle under an inert atmosphere and away from ignition sources.

-

Dichloromethane (DCM) : DCM is a volatile solvent and a suspected carcinogen. All operations should be performed within a certified chemical fume hood.

References

- Technical Support Center: Scavengers for Alloc Deprotection from Secondary Amines - Benchchem. (n.d.).

- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing.

- Alloc Protecting Group Removal Protocol. (n.d.). CDN.

- Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides.

- Kinetic analysis of Alloc removal from different peptide sequences. (n.d.). Benchchem.

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. (n.d.). Organic Letters - ACS Publications.

- Automated allyl deprotection in solid-phase synthesis. (n.d.). Google Patents.

- Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and dipeptides. (n.d.). UvA-DARE (Digital Academic Repository).

- An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (n.d.). DOI.

- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.

- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.

- Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (n.d.). PMC - NIH.

- Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. (n.d.). Infoscience.

- Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (n.d.). ACS Catalysis - ACS Publications.

- Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. (n.d.). Request PDF - ResearchGate.

Sources

Application Note: N-Alloc-1,4-butanediamine HCl for Peptide Cyclization

This Application Note is designed for researchers and drug development professionals specializing in Solid-Phase Peptide Synthesis (SPPS). It details the strategic use of N-Alloc-1,4-butanediamine hydrochloride (CAS 1049722-10-2) as a versatile linker for constructing constrained cyclic peptides.

Executive Summary

Cyclization is a pivotal strategy in peptide drug discovery to enhance metabolic stability, membrane permeability, and receptor affinity. While disulfide bridges are common, they lack metabolic stability in reducing environments. Lactam bridges (amide bonds) offer a robust alternative.

N-Alloc-1,4-butanediamine hydrochloride serves as a critical "converter" reagent. It transforms the side-chain carboxyl group of Glutamic Acid (Glu) or Aspartic Acid (Asp) into an orthogonally protected primary amine. This effectively converts an acidic residue into a "pseudo-lysine" with an extended alkyl-amide linker, enabling head-to-side-chain or side-chain-to-side-chain cyclization without the need for complex non-natural amino acids.

Strategic Mechanism & Rationale

The "Masked Amine" Strategy

Standard SPPS relies on Fmoc/tBu orthogonality. Introducing a third dimension of orthogonality is required for on-resin cyclization. The Allyloxycarbonyl (Alloc) group is stable to TFA (cleavage) and Piperidine (Fmoc removal) but is selectively removed by Palladium(0).[1]

Using N-Alloc-1,4-butanediamine allows the chemist to:

-

Install: Couple the free amine of the linker to a specific Glu/Asp side chain (which is selectively deprotected or incorporated as Dmab/ODmab ester).

-

Extend: The 4-carbon spacer (putrescine core) provides flexibility often required to bridge distant residues (i, i+4 or i, i+7) where shorter linkers fail.

-

Cyclize: Deprotect the Alloc group on-resin and react with a pendant acid to close the ring.

Visual Workflow

The following diagram illustrates the conversion of a Glutamic Acid residue into an amine acceptor for cyclization.

Detailed Experimental Protocols

Phase 1: Reagent Installation

Objective: Attach N-Alloc-1,4-butanediamine to a side-chain carboxyl group (e.g., Glu/Asp) on the resin-bound peptide.[1] Note: The target Glu/Asp must have its side chain unprotected (e.g., using Fmoc-Glu(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH which can be selectively deprotected, or by attaching to the C-terminus).[1]

-

Activation: Dissolve the side-chain deprotected resin-bound peptide in DMF.

-

Coupling Cocktail:

-

Reaction: Add cocktail to resin. Shake at Room Temperature (RT) for 2 hours.

-

Validation: Perform a Kaiser test. It should be negative (no free amines on resin, as the peptide N-terminus should be Fmoc-protected).

-

Wash: DMF (5x), DCM (5x).

Phase 2: Alloc Deprotection (The Critical Step)

Objective: Remove the Alloc group using Palladium(0) catalysis without affecting Fmoc or tBu groups. Safety Warning: This reaction generates phenylsilane byproducts. Use a vented hood.

| Reagent | Equivalents | Role |

| Pd(PPh3)4 | 0.20 eq | Catalyst (Must be fresh/yellow) |

| PhSiH3 (Phenylsilane) | 20.0 eq | Scavenger (Hydride donor) |

| DCM (Anhydrous) | Solvent | Reaction Medium |

Protocol:

-

Preparation: Dissolve Pd(PPh3)4 and PhSiH3 in dry DCM under Argon/Nitrogen.

-

Reaction: Add solution to the resin. Shake for 30 minutes in the dark (wrap vessel in foil).

-

Repeat: Drain and repeat step 2 with fresh reagent for another 30 minutes.

-

Pd Removal (Crucial): Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min). This chelates residual Palladium (turning the solution yellow/brown).

-

Failure to remove Pd will poison the subsequent cyclization reaction.

-

-

Final Wash: DMF (5x), DCM (5x), DMF (5x).

Phase 3: On-Resin Cyclization

Objective: Form the lactam bridge between the newly liberated amine (on the linker) and a free acid elsewhere on the peptide (e.g., N-terminal Asp or a deprotected side chain).

-

Deprotection: Ensure the partner carboxylic acid is exposed (e.g., remove Fmoc from N-terminus or O-Allyl from a partner Asp).

-

Cyclization Mix:

-

Reaction: Shake for 4–16 hours.

-

Monitoring: Monitor by micro-cleavage and HPLC/MS. Look for the mass shift corresponding to water loss (-18 Da).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Alloc Removal | Oxidized Pd catalyst (Black/Green color).[1] | Use fresh Pd(PPh3)4 (Must be bright yellow).[1] Ensure inert atmosphere (Argon). |

| Pd Adducts on Peptide | Inefficient washing after deprotection. | Increase Sodium Diethyldithiocarbamate (DTC) washes.[1][2] Alternatively, use solution-phase scavengers post-cleavage.[1] |

| Dimerization (Oligomers) | High concentration during cyclization.[1] | Reduce resin loading or solvent volume to create "pseudo-dilution" conditions. |

| Incomplete Coupling | Steric hindrance of the linker. | Use smaller activators (e.g., DIC/Oxyma) or microwave-assisted coupling (50°C, 10 min).[1] |

References

-

Alloc Deprotection Standards: Thieriet, N., et al. "Solid-phase synthesis of cyclic peptides."[1] Journal of Peptide Science, 2000.

-

Pd(0) Scavenging Protocols: Gomez-Martin, C., et al. "Nα-Alloc temporary protection in solid phase peptide synthesis."[1] J. Chem. Soc., Perkin Trans.[1] 1, 1999.[1]

-

Urea/Amide Bridging: Hurevich, M., et al. "Novel method for the synthesis of urea backbone cyclic peptides using new Alloc-protected glycine building units."[1][3] Journal of Peptide Science, 2010.[3]

-

Reagent Data: Santa Cruz Biotechnology. "N-Alloc-1,4-butandiamine hydrochloride Product Data." [1]

Disclaimer: This protocol involves the use of hazardous chemicals including Palladium catalysts and silanes. Always adhere to your institution's safety guidelines and perform a risk assessment before experimentation.

Sources

Application Note: High-Fidelity Synthesis of Heterotelechelic Polyamide-Poly(amino acid) Polymers via N-Alloc-1,4-butanediamine Initiation

Executive Summary

This application note details the synthesis of well-defined, end-functionalized poly(amino acid)s (polypeptides) using N-Alloc-1,4-butanediamine as a heterofunctional initiator. Unlike standard initiators (e.g., hexylamine) that produce unreactive chain ends, N-Alloc-1,4-butanediamine introduces a masked primary amine at the polymer's C-terminus.

The Allyloxycarbonyl (Alloc) protecting group is the critical strategic element here. It is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups often present on amino acid side chains. This allows for the polymerization of complex monomers (like

Chemical Basis & Strategic Rationale

The Initiator: N-Alloc-1,4-butanediamine

-

Structure:

-

Role: The free primary amine initiates the Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) via the nucleophilic "Normal Amine Mechanism" (NAM).

-

Orientation: The initiator becomes the C-terminal "anchor" of the polypeptide chain.

-

Reaction:

-

Resulting Polymer:

-

Orthogonality Profile

The success of this protocol relies on the differential stability of protecting groups:

| Protecting Group | Lability (Removal Condition) | Role in this Protocol |

| Alloc (Initiator) | Pd(0) / Silane (Neutral) | Protects the C-terminal anchor point. |

| Boc (Side Chain) | TFA / Acid | Protects Lys/Trp side chains (if used). |

| Fmoc (Side Chain) | Piperidine / Base | Protects Lys side chains (if used). |

| Benzyl (Side Chain) | HBr / Hydrogenolysis | Protects Glu/Asp side chains. |

Experimental Workflow Visualization

The following diagram illustrates the complete synthesis pathway, from monomer initiation to the final deprotected heterotelechelic polymer.

Detailed Protocols

Protocol A: ROP of Amino Acid NCAs

Objective: Synthesize a polypeptide with a defined degree of polymerization (DP) and narrow dispersity (Đ).

Materials:

-

Monomer:

-Benzyl-L-glutamate NCA (BLG-NCA) or -

Initiator: N-Alloc-1,4-butanediamine (dried over

). -

Solvent: Anhydrous DMF (Purified via solvent columns, water content < 20 ppm).

-

Atmosphere: Dry Nitrogen or Argon (Schlenk line or Glovebox).

Procedure:

-

Stoichiometry Calculation: Determine the Monomer-to-Initiator ratio ([M]/[I]) to target molecular weight (

). -

Dissolution: Inside a glovebox/dry-bag, dissolve the NCA monomer in anhydrous DMF. Typical concentration: 0.1 M to 0.5 M.

-

Initiation: Add the calculated amount of N-Alloc-1,4-butanediamine stock solution (in DMF) to the monomer solution.

-

Note: Rapid mixing is crucial to ensure simultaneous initiation of all chains.

-

-

Propagation: Seal the reaction vessel and stir at 20–25°C.

-

Duration: 24 to 72 hours depending on the specific amino acid and target DP.

-

Observation: Evolution of

bubbles indicates active polymerization.

-

-

Termination: Remove from inert atmosphere. Precipitate the polymer into a 10-fold excess of cold Diethyl Ether or Methanol (depending on polymer solubility).

-

Purification: Centrifuge, wash the pellet 3x with ether, and dry under high vacuum.

Protocol B: Selective Removal of Alloc Group

Objective: Expose the C-terminal primary amine without degrading the polypeptide backbone or affecting side-chain protecting groups.

Mechanism: Palladium-catalyzed allyl transfer to a hydride scavenger (Phenylsilane).

Materials:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

].[1] Handle in dark/inert atmosphere. -

Scavenger: Phenylsilane (

).[1] -

Solvent: Anhydrous DCM or DMF (depending on polymer solubility).

Procedure:

-

Setup: Dissolve the Alloc-protected polymer in DCM or DMF (approx. 10-20 mg/mL) under

. -

Scavenger Addition: Add Phenylsilane (20–25 equivalents relative to the Alloc group).

-

Catalyst Addition: Add

(0.1 – 0.2 equivalents relative to Alloc).-

Tip: Dissolve the catalyst in a small volume of solvent before addition to prevent clumping.

-

-

Reaction: Stir gently at Room Temperature for 1–2 hours. Protect from light.

-

Work-up:

-

Precipitate the polymer into cold ether.[1]

-

Critical Step: The Pd catalyst residues must be removed. Wash the precipitate extensively with ether. If Pd remains (dark color), dissolve polymer in DMF and reprecipitate, or use a metal scavenger resin (e.g., Smopex®).

-

-

Validation: Analyze via

-NMR. Disappearance of allylic signals (multiplet at ~5.9 ppm, doublets at ~5.3 ppm) confirms deprotection.

Characterization & Data Analysis

To validate the synthesis, researchers must confirm both the molecular weight and the fidelity of the end-groups.

NMR Analysis (End-Group Analysis)

Use

| Signal Region (ppm) | Assignment | Integration Logic |

| 5.8 – 6.0 | Alloc Allyl ( | Reference integral (Set to 1H). |

| 5.2 – 5.4 | Alloc Allyl ( | Should integrate to 2H. |

| 3.9 – 4.5 | Integration = DP (Degree of Polymerization). | |

| 7.0 – 8.5 | Amide NH | Confirms peptide bond formation. |

Calculation:

Gel Permeation Chromatography (GPC)

GPC provides the Dispersity (Đ). For amine-initiated NCA ROP, expected Đ values are:

-

Excellent: 1.05 – 1.15 (indicates "living" polymerization behavior).

-

Acceptable: 1.15 – 1.30.

-

Problematic: > 1.30 (indicates termination or water contamination).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad Dispersity (Đ > 1.3) | Water contamination in DMF or Monomer. | Redistill DMF over |

| Low Conversion | Impure NCA (acid impurities terminate amine). | Recrystallize NCA (THF/Hexane) until white/crystalline. |

| Incomplete Alloc Removal | Oxidized Pd catalyst or insufficient scavenger. | Use fresh |

| Polymer Insoluble | Use LiBr (0.1M) in DMF for GPC; use TFA/d-Solvents for NMR. |

References

-

NCA Polymerization Mechanisms: Deming, T. J. (2007). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Reviews.

-

Alloc Deprotection Strategy: Thieriet, N., et al. (2016).[2][3] Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science.

-

Palladium-Mediated Deprotection Protocol: Gomez-Martinez, et al. (2025). A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support.

-

Poly(amino acid)s in Drug Delivery: Bhat, et al. (2021). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI Polymers.

-

Mono-Boc/Alloc Diamine Synthesis: Lee, D. W., et al. (2007).[4] Selective Mono-Boc Protection of Diamines. Synthetic Communications. [4]

Sources

High-Fidelity Alloc Deprotection and Selective Coupling Protocol for Diamines

Application Note: AN-SPPS-042

Abstract

The selective modification of diamines is a cornerstone of modern peptidomimetic and drug discovery chemistry. The Allyloxycarbonyl (Alloc) group provides critical orthogonality to standard Fmoc/Boc protecting groups, allowing for the precise derivatization of specific amine sites (e.g., Lysine side chains, diamine linkers) on solid phase.[1] However, the utility of Alloc is frequently compromised by two failure modes: incomplete deprotection due to catalyst oxidation and failed subsequent coupling caused by residual Palladium (Pd) poisoning.

This guide details a field-proven, self-validating protocol for Alloc removal using Phenylsilane (

Mechanistic Foundation

The deprotection of Alloc is a Palladium-catalyzed allyl transfer reaction (Tsuji-Trost reaction).[1] Unlike acid-labile (Boc) or base-labile (Fmoc) groups, Alloc requires a transition metal catalyst to facilitate the cleavage.

-

Oxidative Addition: Pd(0) coordinates with the allyl carbamate, inserting itself to form a

-allyl Palladium complex. -

Decarboxylation: The carbamate collapses, releasing

and generating the amide anion (or amine). -

Nucleophilic Scavenging: A "scavenger" is required to trap the allyl cation. We utilize Phenylsilane , a hydride donor.[1][2][3] It is superior to nucleophiles like morpholine or dimedone because it rapidly reduces the

-allyl complex to propene (gas) and regenerates Pd(0) without forming solid byproducts that clog resin pores.

Mechanism Diagram

Figure 1: The catalytic cycle of Alloc removal utilizing Phenylsilane as a hydride donor to irreversibly trap the allyl group as propene gas.

Materials & Reagents

Critical Reagents

| Reagent | Grade/Spec | Purpose |

| Pd(PPh3)4 | Tetrakis(triphenylphosphine)palladium(0) | Catalyst.[2][3][4][5][6] Must be bright yellow.[7] If orange/brown, discard. |

| Phenylsilane | 97%+ ( | Scavenger. Hydride donor for allyl trapping.[3][8] |

| DCM | Dichloromethane (Anhydrous preferred) | Solvent.[2] Swells resin; solubilizes Pd catalyst.[2] |

| Na-DDC | Sodium Diethyldithiocarbamate | The "Pd Killer." Chelates residual Pd to prevent coupling failure. |

| DMF | N,N-Dimethylformamide | Wash solvent for DDC and coupling steps. |

Preparation of Solutions

-

Catalyst Solution (Prepare Immediately Before Use): Dissolve

(0.25 eq relative to amine loading) in dry DCM. -

Chelation Wash Solution: 0.02 M Sodium Diethyldithiocarbamate in DMF (approx. 5 mg/mL). Note: This solution effectively strips black Pd residue from the resin.

Experimental Protocols

Protocol A: Alloc Deprotection (The Removal)

Context: Performed on resin-bound diamine (e.g., Peptidyl-Lys(Alloc)-Resin).

-

Resin Swelling:

-

Place resin in a reactor protected from direct light (wrap vessel in foil).

-

Swell in DCM for 15 minutes. Drain.

-

Why: DCM provides optimal swelling for polystyrene-based resins and ensures the Pd catalyst penetrates the bead core.

-

-

Inert Atmosphere Setup (Critical for Reproducibility):

-

While atmospheric protocols exist, Argon/Nitrogen shielding is required for high-fidelity results. Oxygen oxidizes Pd(0) to Pd(II), killing the catalytic cycle.

-

Gently bubble Argon through the resin bed or maintain an inert blanket.

-

-

Reaction:

-

Initial Wash:

Protocol B: The Chelation Wash (The "Pd-Killer")

Failure Point Warning: Skipping this step leaves residual Palladium coordinated to the newly freed amine. This "poisons" the amine, making it non-nucleophilic for the subsequent coupling.

-

Chelation:

-

Clearance:

-

Wash with DMF (5x) to remove the chelator.

-

Wash with DCM (3x) to prepare for coupling (or return to DMF if using HATU).

-

Protocol C: Coupling to the Diamine

With the Alloc removed and Pd stripped, the amine is now reactive.

-

Activation (Standard High-Efficiency):

-

Carboxylic Acid (5 eq)

-

HATU (5 eq)

-

DIPEA (10 eq)

-

Dissolve in minimal DMF.

-

-

Coupling:

-

Add activated solution to the resin.[2]

-

React for 60 minutes at Room Temperature.

-

Note: For sterically hindered diamines, perform a second coupling or elevate temperature to 50°C.

-

-

Validation (Kaiser Test):

-

Perform a Kaiser (Ninhydrin) test.

-

Colorless beads = Successful coupling.

-

Blue beads = Incomplete coupling (Repeat step 2).

-

Workflow Visualization

Figure 2: Sequential workflow ensuring complete deprotection and prevention of catalyst poisoning prior to coupling.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Resin is grey/black | Precipitated Palladium | Repeat Protocol B (Dithiocarbamate wash) 2-3 times. Do not proceed until resin returns to original color. |

| Coupling Fails (Blue Kaiser) | Residual Pd Poisoning | The amine is coordinating Pd. Perform an overnight wash with Dithiocarbamate, then re-couple. |

| Incomplete Alloc Removal | Oxidized Catalyst | Ensure Pd(PPh3)4 is bright yellow. Use fresh bottle. Sparge solvents with Argon.[7] |

| Incomplete Alloc Removal | Steric Hindrance | Use Microwave assistance (40°C, 10 min) for the deprotection step. |

References

-

Thayer, D. A., et al. (2023). Room temperature allyl ester and alloc deprotections.[7] Biotage Blog.[7] Available at: [Link][7]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][4][10][11][12] Chemical Reviews, 109(6), 2455-2504. (Standard reference for orthogonality).

-

Gomez-Martinez, P., et al. (2000). Alloc removal from secondary amines on solid-phase.[4] Journal of the Chemical Society. (Establishes phenylsilane efficiency).

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. biotage.com [biotage.com]

- 8. infoscience.epfl.ch [infoscience.epfl.ch]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Common side reactions with "N-Alloc-1,4-butanediamine hydrochloride" in SPPS.

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering information on "N-Alloc- 1,4-butanediamine hydrochloride," its role in Solid-Phase Peptide Synthesis (SPPS), and any related side reactions. I intend to build a solid foundation of current knowledge before proceeding.

Expanding Search Parameters

I've broadened my search terms to include "spermine and spermidine synthesis on solid support," "side reactions of diamines in SPPS," and "N-Alloc deprotection issues," to ensure a complete data collection. I'm aiming to uncover deeper insights into the specific challenges of N-Alloc-1,4-butanediamine hydrochloride. Next, I plan to begin the structuring process for the technical support center.

Defining Structure and Scope

I'm now outlining the technical support center's structure. It will begin with an overview of N-Alloc-1,4-butanediamine hydrochloride in SPPS, followed by an FAQ and troubleshooting section. I'll explain each identified side reaction, citing sources, and create mitigation protocols. I'm focusing on chemical mechanisms, and visual aids like diagrams and data tables to improve clarity. I am also planning on formatting the cited sources.

Technical Support Center: Palladium Removal from N-Alloc-1,4-butanediamine Reactions

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with removing residual palladium from reactions involving N-Alloc-1,4-butanediamine. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding palladium contamination in the context of N-Alloc-1,4-butanediamine chemistry.

Q1: Why is removing palladium particularly difficult after reactions with N-Alloc-1,4-butanediamine?

The primary challenge stems from the molecular structure of the product itself after the Alloc-group removal. The resulting 1,4-butanediamine is a bidentate ligand, meaning both nitrogen atoms can simultaneously coordinate to a single palladium atom. This forms a stable five-membered ring chelate complex, which is often highly soluble in organic solvents and difficult to break apart, making the palladium less accessible to standard removal techniques.[1][2]

Q2: What are the typical forms of residual palladium in my reaction mixture?

Residual palladium can exist in several forms, and the distribution depends on your specific reaction and work-up conditions.[1] These can include:

-

Soluble Pd(0) and Pd(II) species: Often complexed with ligands from the reaction (e.g., phosphines) or the diamine product itself.

-

Colloidal Palladium: Nanoparticulate Pd(0) that can be difficult to remove by simple filtration.[3]

-

Heterogeneous Palladium: Larger particles of Pd(0) (palladium black) or catalyst supported on materials like carbon (Pd/C), which are generally easier to remove.

Q3: What are the acceptable limits for palladium in my final compound?

For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines. Palladium is classified as a Class 2A element, and its permitted daily exposure (PDE) dictates the acceptable concentration in the final drug product.[4] While the exact ppm limit depends on the daily dose of the drug, a common target for process development is to reduce palladium levels to well below 10 ppm.[5][6] For compounds used in early-stage biological screening, levels below 100 ppm are often recommended to avoid assay interference.[7][8]

Q4: How can I accurately measure the amount of residual palladium?

The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[7][9] This technique offers the high sensitivity and accuracy required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level. For high-throughput screening of different removal methods, catalysis-based fluorometric assays can also be employed as a faster, semi-quantitative tool.[5][10]

Part 2: Troubleshooting and Optimization Guide

This section provides a logical workflow for addressing common issues encountered during the purification process.

Issue 1: High Residual Palladium Levels (>100 ppm) After Initial Purification (e.g., Filtration, Aqueous Wash)

-

Underlying Cause: This is the classic sign of strong palladium chelation by the 1,4-butanediamine product. The soluble Pd-diamine complex is passing through simple filters and is not being effectively removed by standard aqueous washes.

-

Suggested Solutions (In Order of Escalation):

-

Activated Carbon Treatment: Activated carbon is a cost-effective, non-specific adsorbent capable of removing various forms of palladium.[11][12] However, its non-specific nature means it can also adsorb your desired product, leading to yield loss.[1] It is a good first-line option to try, but requires careful optimization.

-

Employ a High-Affinity Solid-Supported Scavenger: This is the most robust and targeted approach. These are typically silica or polymer resins functionalized with groups that have a very high affinity for palladium.[1][13] For amine-containing products, thiol- and triazine-based scavengers are particularly effective.

-

Thiol-Based Scavengers (e.g., Silica-SH): The soft sulfur atom has a strong affinity for the soft palladium metal, effectively breaking the Pd-nitrogen coordination.[6][14]

-

Trimercapto-s-triazine (TMT) Scavengers: TMT-functionalized resins (like Biotage® MP-TMT) are extremely potent, forming very stable complexes with palladium and reducing levels to <10 ppm.[13][15][16]

-

-

Issue 2: Significant Loss of Product During Palladium Removal

-

Underlying Cause: Non-specific adsorption of your polar diamine product onto the purification medium. This is a well-documented drawback of activated carbon.[1] Some scavenger resins can also contribute to product loss.

-

Suggested Solutions:

-

Optimize Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger required. Perform a small-scale study to determine the optimal weight percentage (e.g., start with 5 wt% for carbon, or 3-5 equivalents for scavengers relative to Pd).

-